molecular formula C11H11N3 B8008735 N-(3-pyridyl)-o-phenylenediamine

N-(3-pyridyl)-o-phenylenediamine

Cat. No.: B8008735
M. Wt: 185.22 g/mol
InChI Key: VFEOWFKLGIXFND-UHFFFAOYSA-N
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Description

N-(3-Pyridyl)-o-phenylenediamine is a derivative of o-phenylenediamine (OPD), an aromatic diamine with two amine groups adjacent on a benzene ring (CAS 95-54-5) . OPD is a versatile precursor in organic synthesis, widely used to prepare heterocyclic compounds such as benzotriazoles, quinoxalines, and polyimides .

Properties

IUPAC Name

2-N-pyridin-3-ylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8,14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEOWFKLGIXFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyridyl)-o-phenylenediamine typically involves the reaction of 3-aminopyridine with o-phenylenediamine under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridyl)-o-phenylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-pyridyl)-o-phenylenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-pyridyl)-o-phenylenediamine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

N-(7-Nitrobenzofurazan-4-yl)-o-phenylenediamine (NBD-OPD)

Structural Differences :

  • NBD-OPD substitutes a nitrobenzofurazan (NBD) group onto OPD, creating a fluorescent tag.
  • In contrast, N-(3-pyridyl)-OPD replaces an amine with a pyridyl group, favoring metal coordination over fluorescence .

Functional Properties :

  • Fluorescence : NBD-OPD exhibits poor fluorescence due to intramolecular charge transfer but serves as a zinc-binding probe in bacterial enzymes .
  • Metal Binding : The pyridyl group in N-(3-pyridyl)-OPD may enhance chelation of transition metals (e.g., Zn²⁺), similar to Schiff bases derived from OPD .

Schiff Bases Derived from o-Phenylenediamine

Structural Differences :

  • Schiff bases form via condensation of OPD with carbonyl compounds (e.g., 2-aminopyridine-3-carboxylic acid), creating imine (-C=N-) linkages .
  • N-(3-pyridyl)-OPD retains primary amine functionality, enabling further derivatization.

Quinoxaline Derivatives

3-Chloro-N-phenyl-phthalimide

Structural Context :

Data Table: Key Properties of N-(3-Pyridyl)-OPD and Analogs

Compound Molecular Formula Key Substituent Applications Notable Properties
N-(3-Pyridyl)-OPD C₁₁H₁₀N₄ 3-Pyridyl Metal coordination, polymer precursors Potential chelator, synthetic versatility
NBD-OPD C₁₂H₈N₄O₃ Nitrobenzofurazan Fluorescent probes Zinc-binding, poor fluorescence
OPD-Schiff Base Varies Imine (-C=N-) Antimicrobial metal complexes High coordination capacity
Quinoxaline-2-thiol C₈H₅N₂S Thiol, quinoxaline Antifungal agents Enhanced antifungal activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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